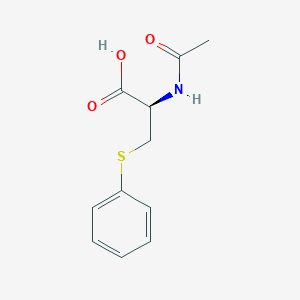

S-苯基巯基乙酸

描述

S-苯基巯基乙酰酸,也称为N-乙酰-S-(苯基)-L-半胱氨酸,是苯的一种尿液代谢产物。它通常用作人类评估苯暴露的生物标志物。苯是一种已知的遗传毒性致癌物,与各种血液学异常有关,包括白血病 .

科学研究应用

S-苯基巯基乙酰酸在科学研究中具有广泛的应用:

生物学: 有助于了解苯的代谢途径及其对人体健康的影响.

5. 作用机理

S-苯基巯基乙酰酸通过作为苯代谢解毒产物发挥作用。该化合物通过苯与谷胱甘肽的结合形成,然后通过酶促转化为S-苯基半胱氨酸并乙酰化 . 这个过程有助于从体内排出苯,减少其毒性作用 .

类似化合物:

S-苄基巯基乙酰酸: 苯的另一种代谢产物,用作甲苯暴露的生物标志物.

反式,反式-粘康酸: 苯的一种尿液代谢产物,与S-苯基巯基乙酰酸一起用于评估苯暴露.

独特性: S-苯基巯基乙酰酸因其在苯解毒中的特定作用而具有独特性。与其他苯代谢产物相比,它是一种更敏感、更特异的生物标志物,在环境和职业健康研究中具有高度价值 .

作用机制

- Its role is to serve as a biomarker for assessing exposure to benzene, a volatile organic compound commonly found in industrial settings and motor fuels .

- S-PMA formation represents a protective mechanism to prevent excessive accumulation of toxic benzene metabolites .

- Monitoring S-PMA helps assess occupational or environmental exposure and guide preventive measures .

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

It is known that it is a metabolite of benzene, suggesting that it interacts with enzymes involved in benzene metabolism .

Metabolic Pathways

S-Phenylmercapturic acid is involved in the metabolic pathways of benzene . It may interact with enzymes or cofactors involved in these pathways.

准备方法

合成路线和反应条件: S-苯基巯基乙酰酸可以通过苯与谷胱甘肽反应合成,然后通过酶促转化为S-苯基半胱氨酸,最后乙酰化形成S-苯基巯基乙酰酸 . 反应条件通常涉及酸性pH,以促进前体化合物转化为S-苯基巯基乙酰酸 .

工业生产方法: 在工业环境中,S-苯基巯基乙酰酸通常通过高效液相色谱(HPLC)和串联质谱(MS/MS)技术生产。这些方法确保了化合物的高纯度和高产率 .

化学反应分析

反应类型: S-苯基巯基乙酰酸会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常涉及氯或溴等卤化剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,S-苯基巯基乙酰酸的氧化会导致亚砜和砜的形成 .

相似化合物的比较

S-Benzylmercapturic Acid: Another metabolite of benzene, used as a biomarker for toluene exposure.

Trans, Trans-Muconic Acid: A urinary metabolite of benzene, used alongside S-Phenylmercapturic Acid to assess benzene exposure.

Uniqueness: S-Phenylmercapturic Acid is unique due to its specific role in the detoxification of benzene. It is a more sensitive and specific biomarker compared to other benzene metabolites, making it highly valuable in environmental and occupational health studies .

属性

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is S-Phenylmercapturic acid considered a specific biomarker for benzene exposure?

A1: Unlike other benzene metabolites like phenol, SPMA is not detected in individuals without benzene exposure, making it a specific biomarker. [] This specificity arises because SPMA formation is a minor metabolic pathway for benzene, primarily triggered by benzene oxide reacting with glutathione. []

Q2: How do smoking habits affect SPMA levels in urine?

A2: SPMA levels are significantly higher in smokers compared to non-smokers. [, , ] This is because cigarette smoke contains benzene, contributing to the overall benzene intake and subsequent SPMA production. []

Q3: How does the sensitivity of SPMA as a benzene exposure biomarker compare to trans,trans-muconic acid (t,t-MA)?

A3: While both are considered sensitive biomarkers, SPMA demonstrates superior sensitivity in detecting low-level benzene exposure (down to 0.3 ppm 8-hour TWA). [] This is attributed to the higher specificity of SPMA compared to t,t-MA, which can have higher background levels in non-exposed individuals. []

Q4: How does GSTT1 genetic polymorphism influence SPMA levels?

A4: The Glutathione S-transferase T1 (GSTT1) gene plays a crucial role in SPMA formation. Individuals with the GSTT1 null genotype exhibit significantly higher SPMA levels for the same amount of benzene exposure. [, ] This difference highlights the importance of considering GSTT1 genotype when interpreting SPMA levels as a benzene exposure marker.

Q5: Is there a correlation between benzene exposure levels and urinary SPMA concentrations?

A5: Yes, studies have shown a significant positive correlation between benzene exposure levels and post-shift urinary SPMA concentrations. [, , , , , ] This correlation underscores the reliability of urinary SPMA as a quantitative indicator of benzene exposure.

Q6: What are the challenges in using urinary benzene as a biomarker compared to SPMA for low-level benzene exposure?

A6: While both are potential biomarkers, urinary benzene exhibits less validity for measuring very low benzene exposures compared to SPMA. [] This difference likely arises from the higher sensitivity and specificity of SPMA, making it a more reliable indicator for low-level exposures.

Q7: What are the commonly used analytical methods for measuring SPMA in urine?

A7: Several analytical techniques have been developed and validated for measuring urinary SPMA, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, DAD, MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA). [, , ]

Q8: What are the advantages of using HPLC-MS/MS for SPMA analysis?

A8: HPLC-MS/MS offers several advantages, including high sensitivity, selectivity, and the ability to simultaneously analyze SPMA alongside other benzene metabolites like t,t-MA. [, , , , ] This technique provides a comprehensive approach to assessing benzene exposure.

Q9: How does ELISA compare to GC-MS for SPMA analysis in terms of cost and efficiency?

A9: ELISA offers a cost-effective and rapid approach for screening large numbers of urine samples for SPMA. [] While GC-MS provides more accurate quantification, ELISA can be used for preliminary screening, with GC-MS reserved for confirming concentrations exceeding specific thresholds. []

Q10: Why is sample preparation crucial for accurate SPMA quantification?

A10: The presence of pre-SPMA, a precursor that converts to SPMA under acidic conditions, necessitates careful sample preparation. [] Variations in pH adjustment during sample processing can significantly influence SPMA quantitation, highlighting the importance of standardized protocols. []

Q11: What is the role of solid-phase extraction (SPE) in SPMA analysis?

A11: SPE is a common sample preparation technique used to extract and purify SPMA from urine samples before analysis. [, , , , ] This step helps remove interfering compounds and concentrate SPMA, ultimately improving the accuracy and sensitivity of the analysis.

Q12: How can online sample cleanup systems improve SPMA analysis?

A12: Online automated sample cleanup systems integrated with analytical techniques like ESI-MS/MS can significantly streamline and expedite SPMA analysis. [, ] These systems eliminate the need for tedious manual sample preparation, allowing for high-throughput and efficient SPMA determination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。